molecular formula C13H20N2O2S2 B14198246 2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide CAS No. 831242-02-5

2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide

Cat. No.: B14198246
CAS No.: 831242-02-5
M. Wt: 300.4 g/mol
InChI Key: SMBGENSJFFLHAN-UHFFFAOYSA-N
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Description

2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide typically involves the reaction of a thiazolidinone derivative with an appropriate alkylating agent. One common method involves the cyclization of acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green chemistry approach . The reaction conditions often include mild temperatures and the use of water as a solvent to minimize environmental impact.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones. These products can exhibit different biological activities and are of interest in medicinal chemistry .

Scientific Research Applications

2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes in bacteria, fungi, and cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives such as:

Uniqueness

What sets 2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide apart is its unique structural features, which contribute to its diverse biological activities. The presence of the thiazolidinone ring and the sulfanylidene group enhances its reactivity and potential as a pharmacological agent .

Properties

CAS No.

831242-02-5

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide

InChI

InChI=1S/C13H20N2O2S2/c1-10(2)12(17)14-7-5-3-4-6-11(16)15-8-9-19-13(15)18/h1,3-9H2,2H3,(H,14,17)

InChI Key

SMBGENSJFFLHAN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

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